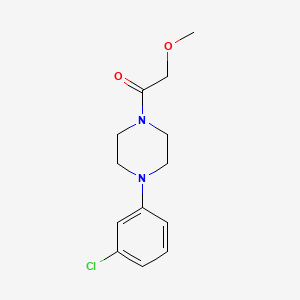
1-(3-chlorophenyl)-4-(methoxyacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(methoxyacetyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It has gained significant interest in the scientific community due to its potential therapeutic applications in treating various psychiatric disorders such as depression and anxiety.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorophenyl)-4-(methoxyacetyl)piperazine is not fully understood. However, it is known to act as a partial agonist of the serotonin 5-HT1A and 5-HT2C receptors. It also has affinity for the dopamine and noradrenaline transporters, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
MCPP has been shown to increase the release of serotonin, dopamine, and noradrenaline in the brain, which may contribute to its psychoactive effects. It has also been shown to increase heart rate and blood pressure, as well as cause gastrointestinal distress and headaches.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorophenyl)-4-(methoxyacetyl)piperazine in lab experiments is its well-established synthesis method and availability. However, its psychoactive effects and potential for abuse limit its use in certain studies. Additionally, its effects on different animal models and human populations may vary, which can make it difficult to draw conclusions from research.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-4-(methoxyacetyl)piperazine. One area of interest is its potential as a treatment for substance abuse disorders. Additionally, further studies are needed to understand its mechanism of action and potential therapeutic applications in treating psychiatric disorders. Finally, more research is needed to determine the long-term effects of 1-(3-chlorophenyl)-4-(methoxyacetyl)piperazine use and its potential for abuse.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-4-(methoxyacetyl)piperazine involves the reaction of 3-chlorophenylpiperazine with methoxyacetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity and yield of the final product can be determined using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
MCPP has been extensively studied for its potential therapeutic applications in treating various psychiatric disorders. It has been found to have anxiogenic and antidepressant effects in animal models and human studies. It also has been shown to have potential as a treatment for obesity and substance abuse disorders.
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-10-13(17)16-7-5-15(6-8-16)12-4-2-3-11(14)9-12/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALQLDJJCIZYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793255 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
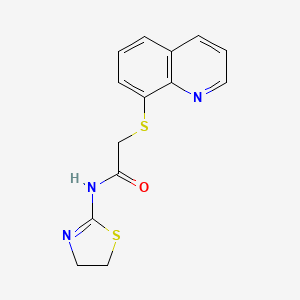
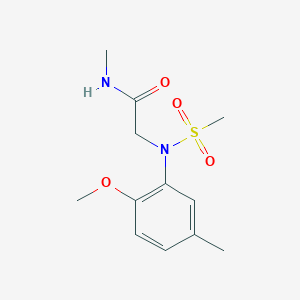
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5819639.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
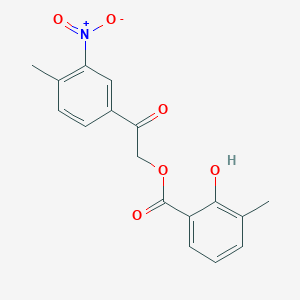


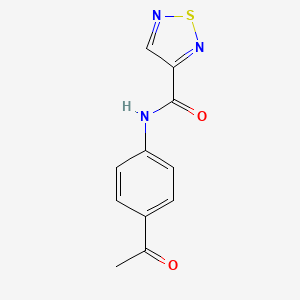
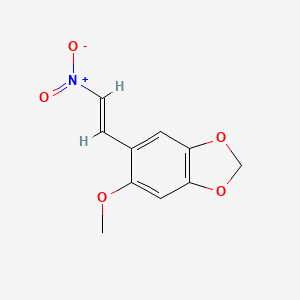

![ethyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5819715.png)
![3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)